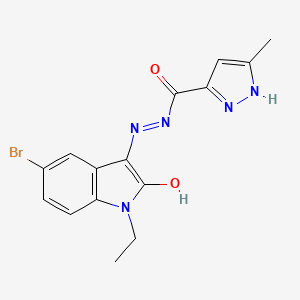![molecular formula C19H21N5O B6136446 6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6136446.png)
6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one, commonly referred to as PPM1, is a synthetic compound that has gained significant attention in scientific research. PPM1 has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mecanismo De Acción
PPM1 functions as a protein phosphatase inhibitor, which means it inhibits the activity of protein phosphatases. Protein phosphatases are enzymes that remove phosphate groups from proteins, which is a critical step in regulating cellular processes. By inhibiting the activity of protein phosphatases, PPM1 can regulate various cellular processes, including cell division, differentiation, and apoptosis.
Biochemical and Physiological Effects:
PPM1 has been found to have various biochemical and physiological effects. In vitro studies have shown that PPM1 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. PPM1 has also been found to regulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. In vivo studies have shown that PPM1 can reduce tumor growth in animal models. PPM1 has also been found to play a critical role in regulating embryonic development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPM1 has several advantages as a research tool. It is a potent inhibitor of protein phosphatases, making it an ideal tool for studying the role of protein phosphatases in cellular processes. PPM1 is also highly specific, meaning it only inhibits a specific type of protein phosphatase. However, PPM1 has some limitations as a research tool. It is highly toxic, making it challenging to work with in lab experiments. PPM1 also has limited solubility, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for PPM1 research. One potential direction is to explore the use of PPM1 as a potential drug target for the treatment of cancer. Another potential direction is to investigate the role of PPM1 in regulating other cellular processes, such as DNA repair and immune response. Additionally, future research could focus on developing new PPM1 inhibitors with improved solubility and reduced toxicity. Overall, PPM1 has significant potential as a research tool and a potential drug target, making it an exciting area of research for the future.
Métodos De Síntesis
PPM1 can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the use of pyridine, piperidine, and pyrrole derivatives. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
PPM1 has been found to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, PPM1 has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In drug discovery, PPM1 has been explored as a potential target for the development of new drugs. In biochemistry, PPM1 has been found to play a crucial role in regulating various cellular processes, including cell division and differentiation.
Propiedades
IUPAC Name |
4-[1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19-12-17(21-14-22-19)15-6-10-23(11-7-15)13-16-4-3-9-24(16)18-5-1-2-8-20-18/h1-5,8-9,12,14-15H,6-7,10-11,13H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQNVWCQMPBMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC=N2)CC3=CC=CN3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6136364.png)
![N-(2,5-difluorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6136380.png)
![2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6136382.png)

![methyl 2-{[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6136393.png)
![(2,2-dimethyltetrahydro-2H-pyran-4-yl){[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amine](/img/structure/B6136397.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methyl-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B6136404.png)
![N-(1-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6136407.png)
![3-methyl-4-(4-propoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6136413.png)
![4-[5-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B6136437.png)
![6-(3-fluorophenyl)-N-[2-(2-pyridinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136442.png)
![tert-butyl 2-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]hydrazinecarboxylate](/img/structure/B6136454.png)
![1-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6136457.png)
